4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid
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Overview
Description
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid is a chemical compound with the empirical formula C12H6F3N3O2 and a molecular weight of 281.19 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a cyano group attached to a pyrazole ring, further connected to a benzenecarboxylic acid moiety .
Preparation Methods
The synthesis of 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid typically involves multiple steps, starting from readily available starting materials. The final step involves the attachment of the benzenecarboxylic acid moiety under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and cyano groups play a crucial role in its reactivity and binding affinity to target molecules . The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid include other pyrazole derivatives with different substituents. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties . Some examples of similar compounds are:
- 4-[4-cyano-5-(methyl)-1H-pyrazol-1-yl]benzenecarboxylic acid
- 4-[4-cyano-5-(ethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid
These comparisons highlight the uniqueness of this compound in terms of its trifluoromethyl group, which imparts distinct properties and applications .
Biological Activity
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic acid (CAS 956742-33-9) is a synthetic compound with significant biological activity, particularly in the field of antimicrobial research. Its unique structure, characterized by the presence of a trifluoromethyl group and a cyano moiety, contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
The empirical formula of this compound is C12H6F3N3O2, with a molecular weight of 281.19 g/mol. The compound is synthesized through a multi-step process involving the attachment of the benzenecarboxylic acid moiety to the pyrazole framework under specific reaction conditions.
Antimicrobial Activity
Recent studies have highlighted the potent antimicrobial properties of this compound against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Minimum Inhibitory Concentration (MIC)
The compound exhibits low MIC values, indicating high efficacy against these pathogens. For instance, in a study involving pyrazole derivatives, compounds similar to this compound demonstrated MIC values as low as 0.78 μg/ml against S. aureus, showcasing their potential as effective antibacterial agents .
The mechanism by which this compound exerts its antimicrobial effects involves several pathways:
- Inhibition of Macromolecular Synthesis : The compound disrupts bacterial cell function by inhibiting essential macromolecular synthesis processes.
- Biofilm Disruption : It has been shown to significantly inhibit biofilm formation and even eliminate preformed biofilms at effective concentrations, outperforming traditional antibiotics like vancomycin .
- Resistance Development : Studies indicate a low tendency for bacteria to develop resistance against this compound, making it a promising candidate for treating resistant infections .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Study on Antimicrobial Efficacy
A study published in MDPI detailed the synthesis and testing of various pyrazole derivatives, including this compound. The results demonstrated that these compounds effectively inhibited the growth of multiple bacterial strains with minimal toxicity to human cells .
In Vivo Toxicity Assessment
In vivo studies using murine models showed that doses up to 50 mg/kg did not result in significant toxicity, as assessed by various organ toxicity markers and histological evaluations . This suggests a favorable safety profile for further development.
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented in Table 1.
Compound Name | MIC (μg/ml) | Target Bacteria | Biofilm Inhibition |
---|---|---|---|
This compound | 0.78 | Staphylococcus aureus | Yes |
3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid | 3.125 | Enterococcus faecalis | Moderate |
4-[4-cyano-5-(methyl)-1H-pyrazol-1-yl]benzenecarboxylic acid | >10 | E. coli | No |
Properties
IUPAC Name |
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O2/c13-12(14,15)10-8(5-16)6-17-18(10)9-3-1-7(2-4-9)11(19)20/h1-4,6H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDWGWVEFQAOLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=C(C=N2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.